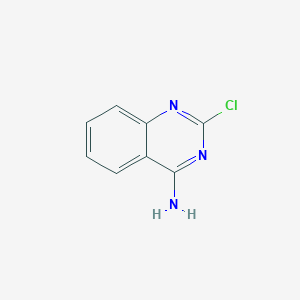

2-Chloroquinazolin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNGRZOYTLZRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291379 | |

| Record name | 2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59870-43-8 | |

| Record name | 59870-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroquinazolin-4-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 2-Chloroquinazolin-4-amine. This quinazoline derivative is a key intermediate in the synthesis of various pharmacologically active compounds, making it a molecule of significant interest in the field of medicinal chemistry and drug discovery.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound. Its structure is characterized by a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 2 and an amine group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | --INVALID-LINK--[1] |

| Molecular Weight | 179.61 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 59870-43-8 | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK-- |

| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)Cl)N | --INVALID-LINK--[1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | --INVALID-LINK-- |

Experimental Protocols

The synthesis of this compound and its derivatives typically involves multi-step reactions starting from substituted anthranilic acids or related precursors. The following protocols are generalized from the synthesis of similar quinazoline derivatives.

General Synthesis of 2,4-Dichloroquinazoline Intermediate

A common precursor for this compound is a di-chloroquinazoline derivative, which can be synthesized as follows:

-

Step 1: Cyclization

-

A substituted anthranilic acid is reacted with urea at high temperatures (around 150°C) to form the corresponding quinazoline-2,4-dione.[2]

-

-

Step 2: Chlorination

-

The quinazoline-2,4-dione is then refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield the 2,4-dichloroquinazoline intermediate.[3]

-

Amination to form this compound Derivatives

The 2,4-dichloroquinazoline intermediate can then be selectively aminated at the C4 position.

-

Method:

-

The 2,4-dichloroquinazoline is dissolved in a suitable solvent, such as isopropanol.

-

The desired amine is added to the solution.

-

The reaction mixture is refluxed for several hours.[3]

-

Upon cooling, the product precipitates and can be purified by filtration and washing.

-

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activity and Signaling Pathways

Quinazoline derivatives are known to exhibit a wide range of biological activities, primarily as inhibitors of various kinases. Their structural similarity to endogenous ligands allows them to bind to the ATP-binding sites of these enzymes, thereby modulating their activity.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Many 4-aminoquinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[4] Overexpression or mutation of EGFR is implicated in various cancers. This compound serves as a key building block for the synthesis of such EGFR inhibitors.

Below is a simplified representation of the EGFR signaling pathway, which is a common target for drugs derived from this chemical scaffold.

p21-Activated Kinase 4 (PAK4) Inhibition

Recent research has also focused on 4-aminoquinazoline derivatives as inhibitors of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell motility, invasion, and metastasis.[5] The development of selective PAK4 inhibitors is a promising strategy for cancer therapy.

The following diagram illustrates a simplified overview of the PAK4 signaling pathway and its role in cancer progression.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of kinase inhibitors with potential therapeutic applications, particularly in oncology. Its straightforward synthesis and versatile reactivity make it an important building block for drug discovery and development programs. Further research into the synthesis of novel derivatives and their biological evaluation will continue to be a significant area of investigation.

References

Synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, a quinazoline derivative of interest in medicinal chemistry. The synthesis is a three-step process commencing from 2-amino-4-fluorobenzoic acid, involving cyclization, chlorination, and a final nucleophilic substitution. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

I. Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. Their diverse pharmacological activities have made them a focal point for research and development in medicinal chemistry. This guide focuses on the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, outlining a reproducible and optimized methodology suitable for laboratory-scale production. The overall synthetic strategy is a robust three-step sequence, which is detailed in the subsequent sections.

II. Synthetic Pathway Overview

The synthesis of the target compound, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, proceeds through the following key intermediates:

-

7-fluoroquinazoline-2,4-diol: Formed via the cyclization of 2-amino-4-fluorobenzoic acid with urea.

-

2,4-dichloro-7-fluoroquinazoline: Synthesized by the chlorination of 7-fluoroquinazoline-2,4-diol.

-

2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine: The final product, obtained through a nucleophilic aromatic substitution reaction between 2,4-dichloro-7-fluoroquinazoline and diethylamine.

The overall synthetic scheme is depicted below.

Caption: Synthetic pathway for 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine.

III. Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 7-fluoroquinazoline-2,4-diol

This initial step involves the cyclization of 2-amino-4-fluorobenzoic acid with urea to form the quinazoline ring system.

Materials:

-

2-amino-4-fluorobenzoic acid

-

Urea

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

10% Sodium hydroxide (NaOH) solution

-

Dilute hydrochloric acid (HCl) solution

Procedure:

-

A mixture of 2-amino-4-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol) is placed in a 250 mL three-necked flask.[1]

-

The mixture is stirred with mechanical agitation at 160°C for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

-

After completion, the reaction mixture is allowed to cool slightly.

-

A saturated aqueous NaHCO₃ solution is added, followed by a 10% NaOH solution (10 g of NaOH in 100 mL of water).[1]

-

The mixture is filtered. The filter cake is transferred to a beaker, and a dilute HCl solution is slowly added while stirring for 10 minutes.[1]

-

The resulting precipitate is collected by filtration, washed with a saturated aqueous NaHCO₃ solution, and dried to yield 7-fluoroquinazoline-2,4-diol as a white solid.[1]

Step 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline

The intermediate 7-fluoroquinazoline-2,4-diol is chlorinated using phosphorus oxychloride to yield 2,4-dichloro-7-fluoroquinazoline.

Materials:

-

7-fluoroquinazoline-2,4-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Ice-water

Procedure:

-

A mixture of 7-fluoroquinazoline-2,4-diol (2 g, 11 mmol), POCl₃ (10 mL), and a few drops of DMF (e.g., 6 drops) is placed in a flask.[1]

-

The mixture is heated and stirred at 110°C for 6 hours, with the reaction monitored by TLC.[1]

-

Upon completion, the mixture is concentrated under reduced pressure to obtain a viscous oil.[1]

-

The residue is transferred to a beaker, and ice-water is added slowly with stirring.[1]

-

The resulting precipitate is collected by filtration, washed with ice-water, and dried to afford 2,4-dichloro-7-fluoroquinazoline as a brown solid.[1][2]

Step 3: Synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine

The final step is a nucleophilic aromatic substitution reaction where the more reactive chlorine atom at the C4 position of 2,4-dichloro-7-fluoroquinazoline is displaced by diethylamine.

Materials:

-

2,4-dichloro-7-fluoroquinazoline

-

Diethylamine (Note: some sources incorrectly state ethylenediamine)

-

Toluene

Procedure:

-

Diethylamine is added to a flask containing toluene.

-

2,4-dichloro-7-fluoroquinazoline (2 g, 9.2 mmol) is slowly added to the solution with stirring.[2]

-

The reaction mixture is stirred at room temperature for 8 hours, and the progress is monitored by TLC.[2]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified, for instance, by adding water and ultrasonic agitation, followed by filtration. The filter cake is washed with water and dried to give the final product, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, as a brown solid.[2]

IV. Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine.

| Step | Reaction | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclization | 2-amino-4-fluorobenzoic acid | Urea | 1 : 6.7 | None | 160 | 12 | 75 |

| 2 | Chlorination | 7-fluoroquinazoline-2,4-diol | POCl₃, DMF | 1 : excess | POCl₃ | 110 | 6 | 85.4 |

| 3 | Nucleophilic Substitution | 2,4-dichloro-7-fluoroquinazoline | Diethylamine | 1 : excess | Toluene | Room Temp. | 8 | 79.5 |

| Overall | ~51 |

Note: The overall yield is reported as 51%.[2]

V. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

VI. Characterization

The structure of the final product, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, was confirmed by ¹H NMR and MS spectroscopy.[2]

-

¹H NMR (400 MHz, DMSO-d6) δ: 8.05 (dt, J = 9.1, 4.9 Hz, 1H), 7.49 – 7.40 (m, 1H), 7.39 – 7.33 (m, 1H), 3.36 (d, J = 4.1 Hz, 4H), 1.32 (q, J = 7.1, 5.2 Hz, 6H).[2]

VII. Conclusion

This guide has detailed a reliable and efficient three-step synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine from readily available starting materials. The provided experimental protocols and quantitative data offer a solid foundation for the laboratory preparation of this compound for further research and development in the field of medicinal chemistry. The total yield for the three steps is approximately 51%.[2] The methodology is characterized by its straightforward procedures and amenability to optimization for larger-scale production.[1][2]

References

An In-depth Technical Guide to C8H6ClN3 Quinazoline Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on the quinazoline derivatives with the molecular formula C8H6ClN3, providing a detailed overview of their chemical properties, synthesis, and biological significance. Two primary isomers with this formula are 2-chloroquinazolin-4-amine and 4-chloroquinazolin-6-amine. These compounds serve as crucial scaffolds in the development of therapeutic agents, particularly in oncology. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource on these specific quinazoline derivatives.

Isomers of C8H6ClN3 Quinazoline Derivatives

The molecular formula C8H6ClN3 corresponds to several isomers of chloroaminoquinazolines. The most well-documented of these are:

-

This compound: This isomer features a chlorine atom at the 2-position and an amine group at the 4-position of the quinazoline ring. Its IUPAC name is this compound[1].

-

4-chloroquinazolin-6-amine: In this isomer, the chlorine atom is at the 4-position and the amine group is at the 6-position. Its IUPAC name is 4-chloroquinazolin-6-amine[2].

These structural differences significantly influence their chemical reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of the two main C8H6ClN3 quinazoline isomers is presented in the table below.

| Property | This compound | 4-chloroquinazolin-6-amine |

| Molecular Formula | C8H6ClN3 | C8H6ClN3 |

| Molecular Weight | 179.60 g/mol [1] | 179.61 g/mol [2] |

| IUPAC Name | This compound[1] | 4-chloroquinazolin-6-amine[2] |

| CAS Number | 59870-43-8[1] | 208533-37-3[2] |

| Topological Polar Surface Area | 51.8 Ų[1] | 51.8 Ų[2] |

| XLogP3 | 2.3[1] | Not Available |

Synthesis and Experimental Protocols

The synthesis of these chloroaminoquinazolines typically involves multi-step reactions starting from readily available precursors.

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of an appropriate anthranilic acid derivative followed by chlorination.

Experimental Protocol:

A general method for synthesizing 4-aminoquinazoline derivatives involves the reaction of 2-aminobenzonitriles with various reagents. For the specific synthesis of 2-chloro-4-aminoquinazoline, a multi-step process is generally required. One patented method describes the synthesis of a related compound, 2-chloro-4-amino-6,7-dimethoxy quinazoline, starting from o-dimethoxy benzene, which undergoes nitration, reduction, ureaization, cyclization, and hydrolysis[3]. A more direct, though often lower-yielding, approach would involve the direct amination of a 2,4-dichloroquinazoline.

A typical laboratory-scale synthesis might follow these conceptual steps:

-

Cyclization: Reaction of 2-aminobenzonitrile with a suitable one-carbon synthon to form the quinazoline ring.

-

Oxidation/Hydroxylation: Introduction of a hydroxyl group at the 4-position.

-

Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Amination: Nucleophilic substitution of the 2-chloro group with an amine source.

Synthesis of 4-chloroquinazolin-6-amine

The synthesis of 4-chloro-6-aminoquinazoline often starts from 2-amino-5-chlorobenzoic acid.

Experimental Protocol:

A representative synthesis is described for related 6-chloro-4-aminoquinazoline-2-carboxamide derivatives[4]. The key steps for the core structure are:

-

Cyclization: 2-Amino-5-chlorobenzoic acid is cyclized with urea at a high temperature (e.g., 200 °C) to form 6-chloroquinazolin-2,4(1H,3H)-dione.

-

Chlorination: The resulting dione is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline under reflux to yield 2,4,6-trichloroquinazoline.

-

Selective Amination: The more reactive 4-chloro position can then be selectively displaced by an amine. To obtain 4-chloro-6-aminoquinazoline, a subsequent step to introduce the amino group at the 6-position would be required, or a starting material with the amino group already present and protected would be used.

Biological Activity and Signaling Pathways

Quinazoline derivatives are renowned for their potent and diverse biological activities, particularly as anticancer agents. They often function as inhibitors of various protein kinases involved in cell signaling pathways crucial for tumor growth and survival.

Anticancer Activity

Derivatives of both this compound and 4-chloroquinazolin-6-amine have been investigated for their anticancer potential. They serve as key intermediates in the synthesis of more complex molecules that target specific signaling pathways. For instance, 4-anilinoquinazoline derivatives are known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase[5][6].

The following table summarizes the reported biological activities of some derivatives.

| Compound Class | Target | Activity | Reference |

| 4-Anilinoquinazolines | EGFR, VEGFR | Anticancer | [7] |

| 2-(amino)quinazolin-4(3H)-one derivatives | MRSA | Antibacterial | [8] |

| Aminoquinazolines | Lck | Anti-inflammatory | [9] |

| Quinazoline derivatives | Wnt/β-catenin signaling | Anticancer (Colorectal) | [10] |

| Chloro methylquinazolinones | PI3K-δ | Anticancer | [11] |

| 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives | PAK4 | Anticancer | [4] |

Key Signaling Pathways

Quinazoline derivatives have been shown to modulate several critical signaling pathways implicated in cancer.

-

EGFR Signaling Pathway: Many quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of EGFR tyrosine kinase, blocking downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation and survival[5].

-

Wnt/β-catenin Signaling Pathway: Certain quinazoline compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. These compounds can suppress the transcriptional activity of β-catenin/TCF, leading to the downregulation of Wnt target genes and inhibition of cancer cell proliferation[10].

-

PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Many quinazolinone derivatives have been shown to induce apoptosis in cancer cells by modulating this pathway[12][13].

Experimental Workflow for Biological Evaluation

The biological evaluation of novel C8H6ClN3 quinazoline derivatives typically follows a structured workflow to assess their therapeutic potential.

Conclusion

The C8H6ClN3 quinazoline derivatives, specifically this compound and 4-chloroquinazolin-6-amine, represent valuable scaffolds in medicinal chemistry. Their synthesis provides access to a wide range of biologically active molecules, particularly potent kinase inhibitors with applications in cancer therapy. The understanding of their interaction with key signaling pathways such as EGFR, Wnt/β-catenin, and PI3K/Akt/mTOR is crucial for the rational design of next-generation therapeutics. This guide provides a foundational resource for researchers and drug development professionals working with this important class of heterocyclic compounds. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will continue to drive the development of novel drugs based on the quinazoline core.

References

- 1. This compound | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arabjchem.org [arabjchem.org]

- 12. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Chloroquinazolin-4-amine

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the synthesis of various biologically active compounds. This document details its structural characteristics, reactivity, and provides established experimental protocols for its synthesis and modification.

Core Physical and Chemical Properties

This compound, with the CAS number 59870-43-8, is a heterocyclic aromatic compound. Its fundamental properties are summarized below.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN₃ | [1] |

| Molecular Weight | 179.61 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 313.6°C at 760 mmHg | [3] |

| Density | 1.445 g/cm³ | [3] |

| Flash Point | 143.5°C | [3] |

| Refractive Index | 1.726 | [3] |

| XLogP3 | 2.3 | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

Spectroscopic Data

The structural integrity of this compound is typically confirmed using standard spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H NMR | While specific spectral data for the parent compound is not detailed in the provided literature, the structure of its derivatives is routinely confirmed by ¹H NMR spectroscopy. For example, in derivatives, aromatic protons of the quinazoline ring and substituents are readily identifiable.[4][5][6] |

| Mass Spectrometry | The exact mass of this compound is 179.0250249 Da.[1] ESI-MS is commonly used to confirm the molecular weight of the compound and its derivatives.[4] Predicted m/z values for common adducts include 180.03230 for [M+H]⁺ and 202.01424 for [M+Na]⁺.[7] |

Chemical Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound and its derivatives involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline.[6] The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position.[6][8] This allows for selective substitution at the C4 position under mild conditions.[8]

A typical synthesis involves reacting 2,4-dichloroquinazoline with an amine source. For instance, reacting 2,4-dichloroquinazoline with various primary amines leads to the formation of N-substituted 2-chloroquinazoline-4-amine derivatives.[9] The synthesis of the precursor, 2,4-dichloroquinazoline, is often achieved by treating quinazoline-2,4-dione with a chlorinating agent like phosphorous oxychloride.[10][11]

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the two chlorine-substituted positions on the quinazoline ring.

Nucleophilic Aromatic Substitution (SNAr): The key feature of the 2,4-dichloroquinazoline precursor is the differential reactivity of the two chlorine atoms. The C4 position is more reactive towards nucleophiles under mild conditions (e.g., 0-5 °C), allowing for selective monosubstitution.[8] Substitution at the C2 position typically requires harsher conditions, such as elevated temperatures (reflux).[8] This regioselectivity is crucial for the synthesis of specifically substituted quinazoline derivatives. DFT calculations have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[6]

Caption: Regioselective nucleophilic substitution on the quinazoline ring.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C2 position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups at this position, further diversifying the molecular scaffold for drug discovery applications.

Role in Drug Development

This compound and its parent scaffold, 4-aminoquinazoline, are considered "privileged structures" in medicinal chemistry.[6] They are key intermediates in the synthesis of a wide range of therapeutic agents.

-

Anticancer Agents: Many derivatives have shown potent anticancer activity.[12][13][14] The 4-anilinoquinazoline scaffold is a well-known pharmacophore for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in several cancers.[12][15]

-

Anti-inflammatory Agents: Certain derivatives have been synthesized and evaluated for their anti-inflammatory potential, showing inhibitory effects on cyclooxygenase (COX) enzymes.[5]

-

Other Biological Activities: The quinazoline core is found in molecules with a broad spectrum of biological activities, including antimicrobial, antihypertensive, and diuretic properties.[15]

Caption: Role as a key intermediate in drug discovery.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature.

Synthesis of 2-Chloro-4-(arylamino)quinazoline Derivatives

This protocol describes the selective substitution at the C4 position.

-

Reaction Setup: Dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol in a round-bottom flask equipped with a reflux condenser.[5]

-

Addition of Nucleophile: Add the desired aniline derivative (1 equivalent) to the solution.[5]

-

Reaction: Reflux the mixture for approximately 6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.[5]

-

Purification: The crude product is washed with a suitable solvent (e.g., distilled water, cold ethanol) to remove impurities.[5] Further purification can be achieved by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a general method for C-C bond formation at the C2 position of a 2-chloro-4-aminoquinazoline derivative.

-

Reaction Setup: In an oven-dried Schlenk tube, combine the 2-chloro-4-aminoquinazoline substrate (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05-0.10 equivalents), a phosphine ligand like PPh₃ (0.15-0.30 equivalents), and a base such as Na₂CO₃ (3 equivalents).[16]

-

Inert Atmosphere: Cap the tube, evacuate, and backfill with an inert gas like argon or nitrogen (repeat this cycle 2-3 times).[17]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 10:1 ratio), via syringe.[16][17]

-

Reaction: Heat the reaction mixture to the required temperature (e.g., 75-110°C) and stir until the starting material is consumed, as monitored by TLC or GC.[16][17]

-

Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).[16][17]

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[17]

Safety Information

According to GHS classifications, this compound is considered hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound, CasNo.59870-43-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. scispace.com [scispace.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C8H6ClN3) [pubchemlite.lcsb.uni.lu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]

- 10. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

CAS Number: 59870-43-8

This technical guide provides an in-depth overview of 2-Chloroquinazolin-4-amine, a pivotal heterocyclic compound in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of targeted therapies. This document collates essential data, experimental protocols, and pathway information to support researchers, scientists, and drug development professionals in their work with this versatile scaffold.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 59870-43-8 | [1][2][3][4] |

| Molecular Formula | C₈H₆ClN₃ | [2][3][5] |

| Molecular Weight | 179.61 g/mol | [2][3][5] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥96% | [1][4] |

| Storage Temperature | 2-8°C, in a dark, dry, and sealed environment | [1] |

| Boiling Point | 313.6 °C at 760 mmHg | [3] |

| Density | 1.445 g/cm³ | [3] |

| Flash Point | 143.5 °C | [3] |

Synthesis and Reactivity

This compound is a key building block in synthetic chemistry. The chloro-substituent at the 2-position and the amino group at the 4-position offer versatile handles for further chemical modifications. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) at the 2-position.

General Experimental Workflow for Derivatization

The following diagram illustrates a typical workflow for the synthesis of 2,4-disubstituted quinazoline derivatives starting from a suitable anthranilic acid.

Caption: General workflow for synthesizing quinazoline derivatives.

Biological Activity and Therapeutic Potential

The quinazoline core is a "privileged structure" in drug discovery, and derivatives of this compound have been extensively investigated for various therapeutic applications.[1]

Anticancer Activity

Quinazoline derivatives are well-known as inhibitors of protein kinases involved in cancer progression.[1][6][7][8][9] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline scaffold.[1][9]

Targeted Kinase Inhibition:

Derivatives have shown potent inhibitory activity against several kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A primary target in non-small cell lung cancer.[1]

-

p21-Activated Kinase 4 (PAK4): Implicated in cell migration and invasion.[6]

-

Aurora A Kinase: A key regulator of mitosis.[7]

-

Fms-like tyrosine kinase 3 (FLT3): A target in acute myeloid leukemia (AML).[8]

The following diagram illustrates the role of some of these kinases in cell signaling pathways.

Caption: Simplified diagram of cancer-related kinase signaling pathways.

Cytotoxicity Data of Representative Derivatives:

The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives, demonstrating the potential of this chemical class.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Compound 18a | K562 | Chronic Myeloid Leukemia | 0.3 ± 0.01 | [10] |

| Compound 18b | K562 | Chronic Myeloid Leukemia | 0.05 ± 0.02 | [10] |

| Compound 6 | Various | Breast, Lung, Colon, etc. | Potent Inhibition | [7] |

| Compound 15 | (Anti-SARS-CoV-2) | Vero Cells | 5.3 | [11] |

| Compound 9p | HT-29 | Colon Cancer | 0.015 | [12] |

| Compound 9p | H-460 | Lung Cancer | 0.031 | [12] |

Anti-inflammatory Activity

Derivatives of this compound have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

| Compound | Activity | IC₅₀ (µg/ml) | Source |

| Derivative 4 | Anti-inflammatory | 1.772 | [13] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis and biological evaluation of quinazoline derivatives.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol describes a common step in the synthesis of many quinazoline derivatives.

-

Reaction Setup: A mixture of 6,7-dimethoxy quinazolin-2,4-dione, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF) is prepared.[2][13]

-

Heating: The reaction mixture is heated and stirred, typically at around 110°C for several hours.[2] The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is concentrated under reduced pressure.

-

Isolation: The resulting oil is slowly added to ice water with stirring, causing the product to precipitate.[13]

-

Purification: The precipitate is collected by filtration and washed to yield the 2,4-dichloro intermediate.[13]

General Procedure for N-Arylation at the 4-Position

This procedure details the synthesis of 4-anilinoquinazoline derivatives from a 2,4-dichloroquinazoline intermediate.

-

Reaction Mixture: The 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) is dissolved in a suitable solvent, such as isopropanol.[13]

-

Addition of Amine: The desired aniline derivative (1 equivalent) is added to the solution.[13]

-

Reflux: The reaction mixture is heated to reflux for several hours (e.g., 6 hours).[13]

-

Cooling and Precipitation: The mixture is cooled to room temperature, and the product precipitates out of the solution.

-

Isolation: The solid product is collected by filtration and washed with distilled water to yield the final 2-chloro-4-(arylamino)quinazoline derivative.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Conclusion

This compound is a compound of significant interest in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as potent kinase inhibitors in oncology. The synthetic accessibility and the potential for diverse functionalization make this scaffold a continuing focus of research in the quest for new and more effective drugs.

References

- 1. 2-Chloro-8-nitroquinazolin-4-amine | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

2-Chloroquinazolin-4-amine molecular weight and formula

An In-depth Technical Guide to 2-Chloroquinazolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract: this compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique chemical architecture, featuring a reactive chlorine atom at the 2-position and an amino group at the 4-position of the quinazoline scaffold, makes it a valuable intermediate in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, reactivity, and significant applications, with a primary focus on its role in the development of targeted cancer therapeutics. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed experimental protocols.

Core Molecular Attributes

This compound is a substituted quinazoline, a bicyclic aromatic heterocycle. The precise molecular characteristics are fundamental to its reactivity and application.

Molecular Formula and Weight

The foundational quantitative data for this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | [1][2][3] |

| Molecular Weight | 179.61 g/mol | [2][3] |

| Exact Mass | 179.0250249 Da | [1] |

| CAS Number | 59870-43-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-chloro-4-quinazolinamine | [3] |

Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and behavior in reaction systems.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Storage | 2-8°C, sealed in dry, dark place | [3] |

| Purity (Typical) | ≥96% | [3] |

Synthesis and Mechanism

The synthesis of this compound and its derivatives typically involves a multi-step process starting from readily available anthranilic acid precursors. The general strategy involves the formation of the quinazoline ring system followed by chlorination.

Retrosynthetic Analysis and Strategy

The core strategy hinges on forming the pyrimidine ring of the quinazoline system and then introducing the key chloro and amino functionalities. A common and efficient pathway starts from 2-aminobenzonitrile or related anthranilic acid derivatives.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of a Substituted Analog

While a direct synthesis protocol for the parent compound is not detailed in the provided sources, a representative synthesis for a substituted analog, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, illustrates the core chemical transformations.[4] This process involves three key steps: cyclization, chlorination, and nucleophilic substitution. A similar approach can be adapted for the title compound.

Step 1: Cyclization to form the Quinazoline Diol This step creates the core heterocyclic structure. The use of urea provides the necessary carbon and nitrogen atoms to form the pyrimidine ring fused to the initial benzene ring.

-

Combine the starting material (e.g., an appropriately substituted 2-aminobenzoic acid) with urea in a suitable high-boiling solvent or neat.[4]

-

Heat the mixture under reflux for several hours (e.g., 12h at 160°C).[4] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts and precipitate the product.[4]

-

Filter the resulting solid, wash with water, and dry to yield the quinazoline-2,4-diol intermediate.

Step 2: Chlorination of the Quinazoline Diol This is a critical step to install a reactive leaving group for subsequent functionalization. Phosphorus oxychloride (POCl₃) is a powerful and common reagent for converting hydroxyl groups on heterocyclic rings to chlorides.

-

Suspend the dried quinazoline-2,4-diol intermediate in phosphorus oxychloride (POCl₃).[4] A catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture under reflux (e.g., 6h at 110°C).[4] The reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then quenched by slowly adding it to ice water with vigorous stirring, which precipitates the dichlorinated product.

-

Filter the solid, wash thoroughly with cold water, and dry. This yields the 2,4-dichloroquinazoline intermediate.

Step 3: Selective Amination The final step involves a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine at the 4-position is generally more reactive than the one at the 2-position, allowing for selective substitution.

-

Dissolve the 2,4-dichloroquinazoline intermediate in a suitable solvent such as ethanol or isopropanol.

-

Add the amine nucleophile (in this case, an ammonia source for the title compound, or a primary/secondary amine for derivatives). An excess of the amine or the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated.[5]

-

The reaction is typically stirred at room temperature or heated to reflux until completion.

-

Upon completion, the product is isolated by removing the solvent and purifying via recrystallization or column chromatography.

Caption: General workflow for the synthesis of 2-chloro-4-aminoquinazoline derivatives.

Applications in Drug Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. This compound is a key intermediate for synthesizing kinase inhibitors, which are crucial in modern oncology.[6]

Kinase Inhibitors for Cancer Therapy

Many potent and selective kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a 4-aminoquinazoline core.[6] The synthesis of these complex molecules often involves the nucleophilic substitution of the chlorine atom at the 2-position of a 4-anilinoquinazoline intermediate, which itself is derived from a precursor like 2,4-dichloroquinazoline.[7][8]

The general principle involves:

-

Synthesis of a 4-Anilino Intermediate: Reacting a 2,4-dichloroquinazoline with a substituted aniline to displace the more reactive 4-chloro group.

-

Final Moiety Introduction: The remaining 2-chloro group is then substituted by another nucleophile to build the final drug molecule.

This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, optimizing for potency and selectivity.[9][10]

Other Therapeutic Areas

Beyond oncology, the quinazoline core is explored for various biological activities, including:

The reactivity of this compound allows it to be a starting point for developing novel compounds in these and other therapeutic areas.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in research and development. A combination of spectroscopic and chromatographic methods forms a self-validating system.

Protocol: Full Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic signals for the aromatic protons on the quinazoline ring and the amine protons. The chemical shifts and coupling patterns confirm the substitution pattern.

-

¹³C NMR: A carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment, including the key signals for the carbons bonded to chlorine and nitrogen.

-

-

Mass Spectrometry (MS):

-

Use a technique like Electrospray Ionization (ESI-MS) to determine the mass-to-charge ratio (m/z) of the molecule. The observed molecular ion peak should correspond to the calculated exact mass ([M+H]⁺ or [M-H]⁻).[4]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method (typically reverse-phase) to assess the purity of the compound. A pure sample will exhibit a single major peak. This method is crucial for quantifying purity (e.g., >96%).

-

-

Elemental Analysis:

-

Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values calculated from the molecular formula.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

-

Precautionary Measures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[3]

-

In case of contact, rinse thoroughly with water.

-

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined properties, accessible synthesis, and versatile reactivity make it a cornerstone for developing targeted therapies, particularly in the field of oncology. This guide has provided a technical framework for understanding and utilizing this important molecule, from its fundamental properties to its practical application in the laboratory. Adherence to the described protocols for synthesis, analysis, and safety will ensure reliable and reproducible results in the pursuit of novel therapeutic agents.

References

- 1. This compound | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 59870-43-8 [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloroquinazolin-2-amine [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Aminoquinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its remarkable versatility and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the 4-aminoquinazoline core, detailing its synthesis, mechanism of action, structure-activity relationships, and therapeutic applications, with a focus on its role in the development of kinase inhibitors.

Synthesis of the 4-Aminoquinazoline Core

The construction of the 4-aminoquinazoline scaffold can be achieved through several synthetic routes. A common and versatile method involves the cyclization of anthranilic acid derivatives, followed by chlorination and subsequent nucleophilic aromatic substitution.

A key intermediate in many syntheses is 4-chloro-6,7-dimethoxyquinazoline, which can be prepared from 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.[3]

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Materials:

-

6,7-dimethoxy-3,4-dihydro-quinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium hydrogen carbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.

-

Heat the reaction mixture at reflux for 6 hours.

-

Cool the reaction mixture and remove the excess thionyl chloride in vacuo.

-

Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.

-

Dissolve the residue in dichloromethane (550 ml).

-

Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.

-

Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.[3]

The resulting 4-chloroquinazoline is a versatile intermediate for the introduction of various amine nucleophiles at the C4 position.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

-

Isopropanol

Procedure:

-

Reflux a mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) and the desired aniline derivative (4 mmol) in isopropanol (5 ml) for 6 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the desired 4-anilinoquinazoline derivative.

This general procedure can be adapted for a wide range of aniline and other amine nucleophiles to generate a diverse library of 4-aminoquinazoline derivatives. Microwave-assisted synthesis can also be employed to accelerate the reaction and improve yields.[5]

Mechanism of Action: Potent Kinase Inhibition

The majority of clinically successful 4-aminoquinazoline derivatives exert their therapeutic effects by inhibiting protein kinases, particularly those in the tyrosine kinase family. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

4-aminoquinazolines typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. The quinazoline ring system mimics the adenine core of ATP, while the 4-amino substituent and its appended groups provide crucial interactions with the enzyme's active site, conferring both potency and selectivity.

Key Kinase Targets

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer. Several 4-aminoquinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, are potent EGFR inhibitors.[6][7][8]

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Vandetanib is a multi-kinase inhibitor with a 4-aminoquinazoline core that targets VEGFR-2, in addition to EGFR and RET.[9][10]

Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another member of the EGFR family that is overexpressed in a subset of breast cancers. Lapatinib is a dual inhibitor of both EGFR and HER2.[1][11][12]

Structure-Activity Relationships (SAR)

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of 4-aminoquinazoline-based kinase inhibitors. Key findings include:

-

The Quinazoline Core: The quinazoline scaffold is essential for activity, serving as the anchor for binding to the ATP pocket.

-

The 4-Anilino Moiety: The nature of the substituent on the aniline ring at the 4-position is critical for both potency and selectivity. Small, lipophilic groups at the meta-position of the aniline ring are often favored for EGFR inhibition.

-

Substituents on the Quinazoline Ring: Substitution at the 6- and 7-positions of the quinazoline ring can significantly modulate activity. Electron-donating groups, such as methoxy groups, are generally preferred. These positions also provide opportunities to introduce solubilizing groups or moieties that can form additional interactions with the kinase.

-

Irreversible Inhibition: The introduction of a reactive group, such as an acrylamide moiety, at the 6- or 7-position can lead to the formation of a covalent bond with a cysteine residue in the ATP-binding site of some kinases, resulting in irreversible inhibition. Afatinib is an example of an irreversible inhibitor.[6][8]

Therapeutic Applications and Quantitative Data

The 4-aminoquinazoline scaffold is the foundation for several FDA-approved anticancer drugs. The following tables summarize the in vitro activity of some of these key therapeutic agents.

Table 1: Inhibitory Activity of Gefitinib

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | Exon 19 Deletion | 13.06 |

| HCC827 | Exon 19 Deletion | 13.06 |

| H3255 | L858R | 3 |

| H1975 | L858R + T790M | > 5000 |

| A549 | Wild-Type | > 10000 |

Data compiled from multiple sources.[7][13][14]

Table 2: Inhibitory Activity of Lapatinib

| Target/Cell Line | IC50 (nM) |

| EGFR (enzyme assay) | 10.2 |

| HER2 (enzyme assay) | 9.8 |

| SK-BR-3 (HER2-overexpressing breast cancer) | 110 |

| BT474 (HER2-overexpressing breast cancer) | Not specified, but sensitive |

| MDA-MB-231 (EGFR-expressing breast cancer) | 18600 |

Data compiled from multiple sources.[1][11][12]

Table 3: Inhibitory Activity of Afatinib

| Target Kinase | IC50 (nM) |

| EGFR (wild-type) | 0.5 |

| EGFR (L858R) | 0.4 |

| EGFR (L858R/T790M) | 10 |

| HER2 | 14 |

| HER4 | 1 |

Data compiled from multiple sources.[6][8][15][16][17]

Table 4: Inhibitory Activity of Vandetanib

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 40 |

| VEGFR-3 | 110 |

| EGFR | 500 |

| RET | 130 |

| PDGFRβ | 1100 |

Data compiled from multiple sources.[9][10]

Table 5: Cytotoxicity of 4-Aminoquinazoline Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 |

| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 |

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 |

| 6n | A549 (Lung) | 5.9 ± 1.7 |

| 6n | SW-480 (Colorectal) | 2.3 ± 0.91 |

| 6n | MCF-7 (Breast) | 5.65 ± 2.33 |

| Cmp1 | A549 (Lung) | ~7.1 |

| Cmp1 | A431 (Skin) | ~2.2 |

Data compiled from multiple sources.[18][19][20][21][22]

Signaling Pathways and Visualization

The therapeutic efficacy of 4-aminoquinazoline-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the EGFR and VEGFR signaling cascades and the points of intervention for these inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A phase II trial to assess efficacy and safety of afatinib in extensively pretreated patients with HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nanobioletters.com [nanobioletters.com]

- 21. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the General Synthesis of 2-Aminoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core synthetic strategies for preparing 2-aminoquinazoline derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its broad range of biological activities. This document outlines key synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols. Furthermore, it visualizes reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction to 2-Aminoquinazolines

The quinazoline ring system, particularly when substituted with an amino group at the 2-position, is a privileged scaffold in medicinal chemistry.[1] Derivatives of 2-aminoquinazoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. Notably, several 2-aminoquinazoline derivatives have been developed as potent kinase inhibitors, targeting signaling pathways crucial in cancer progression.[2][3][4] The versatile biological profile of this heterocyclic system continues to drive the development of new and efficient synthetic methodologies.

Core Synthetic Strategies

Several robust methods have been established for the synthesis of the 2-aminoquinazoline core. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. This section details some of the most prevalent and effective strategies.

Acid-Mediated [4+2] Annulation

A highly efficient method for the synthesis of 2-aminoquinazoline derivatives involves the hydrochloric acid-mediated [4+2] annulation of N-substituted cyanamides with either 2-amino aryl ketones or 2-aminobenzonitriles.[5][6] This approach offers good functional group tolerance and generally provides high yields of the desired products.

When 2-amino aryl ketones are used as starting materials, the reaction proceeds to yield 2-aminoquinazolines. Alternatively, using 2-aminobenzonitriles as the starting material leads to the formation of 2-amino-4-iminoquinazolines.[5]

Plausible Reaction Mechanism:

The proposed mechanism for the formation of 2-aminoquinazolines from 2-amino aryl ketones involves the initial protonation of the N-benzyl cyanamide under acidic conditions, which enhances the electrophilicity of the cyanamide carbon. The amino group of the 2-amino aryl ketone then attacks the protonated cyanamide, leading to the formation of an amidine intermediate. This intermediate undergoes isomerization and subsequent intramolecular cyclization via nucleophilic addition of the second amino group to the carbonyl group. Finally, the desired 2-aminoquinazoline is formed through an aromatization reaction involving the elimination of a water molecule.[5]

Metal-Free Oxidative Annulation

A simple and efficient approach for the synthesis of 2-aminoquinazoline derivatives is the metal-free oxidative annulation of 2-aminobenzophenones with cyanamide derivatives.[7][8] This method is advantageous due to its mild reaction conditions and the use of readily available starting materials, making it suitable for scale-up synthesis.[7] The reaction can be mediated by either an acid (e.g., p-toluenesulfonic acid, PTSA) or a base (e.g., potassium tert-butoxide, KOtBu).[7][8]

Plausible Reaction Mechanism:

In the acid-catalyzed pathway, the cyano group's nitrogen is protonated by a weak acid like PTSA, which increases the electrophilicity of the cyanamide carbon. This facilitates the attack by the amino group of the 2-aminobenzophenone, forming an amidine intermediate. Subsequent cyclization and elimination of a water molecule yield the 2-aminoquinazoline.[7]

Conversely, in the base-mediated pathway, the deprotonation of the amino group of the 2-aminobenzophenone generates a more potent nucleophile. This nucleophile then attacks the cyanamide carbon, followed by ring closure to afford the final product.[7]

Copper-Catalyzed Synthesis

Copper-catalyzed reactions provide an economical and practical route to 2,4-diaminoquinazoline and 4-aminoquinazoline derivatives.[9][10] A common approach involves the reaction of substituted 2-bromobenzonitriles with guanidine or amidines.[10] This method typically utilizes a copper(I) salt, such as CuI, as the catalyst, in the presence of a ligand and a base.

Iodine-Mediated Tandem Cyclization

An alternative metal-free approach involves the iodine/cumene hydroperoxide (CHP)-mediated tandem cyclization of 2-aminoaryl ketone oximes with isocyanides.[11][12] This reaction proceeds under mild conditions and provides access to a variety of 2-aminoquinazolines in moderate to excellent yields.[12]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminoquinazoline derivatives using the methodologies described above.

Table 1: Acid-Mediated [4+2] Annulation of 2-Amino Aryl Ketones and N-Benzyl Cyanamides [5]

| Entry | 2-Amino Aryl Ketone | N-Benzyl Cyanamide | Product | Yield (%) |

| 1 | 2-Aminoacetophenone | N-Benzyl cyanamide | N-Benzyl-4-methylquinazolin-2-amine | 85 |

| 2 | 2-Amino-5-bromoacetophenone | N-Benzyl cyanamide | N-Benzyl-6-bromo-4-methylquinazolin-2-amine | 92 |

| 3 | 2-Amino-5-chloroacetophenone | N-Benzyl cyanamide | N-Benzyl-6-chloro-4-methylquinazolin-2-amine | 94 |

| 4 | (2-Aminophenyl)(phenyl)methanone | N-Benzyl cyanamide | N-Benzyl-4-phenylquinazolin-2-amine | 66 |

| 5 | (2-Aminophenyl)(4-fluorophenyl)methanone | N-Benzyl cyanamide | N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine | 77 |

Table 2: Metal-Free Oxidative Annulation of 2-Aminobenzophenones and Cyanamides [7]

| Entry | 2-Aminobenzophenone | Cyanamide | Conditions | Product | Yield (%) |

| 1 | Unsubstituted | Cyanamide | PTSA, DMF, 110 °C | 4-Phenylquinazolin-2-amine | 75 |

| 2 | 5-Chloro-2-aminobenzophenone | Cyanamide | PTSA, DMF, 110 °C | 6-Chloro-4-phenylquinazolin-2-amine | 81 |

| 3 | Unsubstituted | 4-Morpholinecarbonitrile | KOtBu, DMF, 110 °C | 4-(4-Phenylquinazolin-2-yl)morpholine | 78 |

| 4 | 5-Chloro-2-aminobenzophenone | 4-Morpholinecarbonitrile | KOtBu, DMF, 110 °C | 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine | 80 |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

General Procedure for Acid-Mediated [4+2] Annulation of 2-Amino Aryl Ketones with N-Benzyl Cyanamides[5]

Materials:

-

2-Amino aryl ketone (1.0 mmol, 1.0 equiv)

-

N-Benzyl cyanamide (1.5 mmol, 1.5 equiv)

-

Hydrochloric acid (2.0 mmol, 2.0 equiv)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add the 2-amino aryl ketone (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol).

-

Add HFIP (5 mL) to the mixture.

-

Stir the resulting mixture at 70 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-aminoquinazoline derivative.

General Procedure for Metal-Free Oxidative Annulation[7]

Materials:

-

2-Aminobenzophenone (1.0 equiv)

-

Cyanamide derivative (1.0 equiv)

-

p-Toluenesulfonic acid (PTSA) or Potassium tert-butoxide (KOtBu)

-

N,N-Dimethylformamide (DMF)

Procedure (Acid-mediated):

-

In a reaction flask, dissolve 2-aminobenzophenone and the cyanamide derivative in DMF.

-

Add PTSA as a catalyst.

-

Heat the reaction mixture at 110 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction and work up as necessary (typically involving extraction and purification by column chromatography).

Procedure (Base-mediated):

-

Follow the same initial steps as the acid-mediated procedure, but use KOtBu as the base instead of PTSA.

-

The reaction conditions and work-up procedure are similar.

Experimental and Characterization Workflow

The general workflow for the synthesis and characterization of 2-aminoquinazoline derivatives is outlined below.

Relevance in Signaling Pathways

Many 2-aminoquinazoline derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

For example, certain 2-aminoquinazolines have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4.[2] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells.[2] These compounds often target the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

Other important kinase targets for quinazoline-based inhibitors include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Inhibition of these receptor tyrosine kinases can disrupt signaling cascades such as the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines | MDPI [mdpi.com]

- 9. Quinazoline synthesis [organic-chemistry.org]